

Technical Guide: Spectroscopic Analysis of N-(2-Ethoxyethyl)-2-nitroaniline

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Compound of Interest

Compound Name: *N*-(2-Ethoxyethyl)-2-nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for the compound **N-(2-Ethoxyethyl)-2-nitroaniline**. It includes detailed experimental protocols for the synthesis and characterization of this and similar aniline derivatives, presented in a format tailored for professionals in research and drug development.

Introduction

N-(2-Ethoxyethyl)-2-nitroaniline is an aromatic amine derivative with potential applications in chemical synthesis and pharmaceutical development. Accurate characterization of its molecular structure is crucial for its application and further research. This guide focuses on two primary analytical techniques for structural elucidation: FT-IR spectroscopy, which provides information about the functional groups present, and mass spectrometry, which determines the molecular weight and fragmentation pattern.

Spectroscopic Data

While direct experimental spectra for **N-(2-Ethoxyethyl)-2-nitroaniline** are not widely published, the following tables summarize the expected key spectral data based on the analysis of closely related compounds, such as 2-nitroaniline and other N-substituted nitroanilines.

Predicted FT-IR Spectral Data

The FT-IR spectrum of **N-(2-Ethoxyethyl)-2-nitroaniline** is expected to exhibit characteristic absorption bands corresponding to its functional groups. The data is presented in Table 1.

Table 1: Predicted FT-IR Peak Assignments for **N-(2-Ethoxyethyl)-2-nitroaniline**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3350 - 3400	Medium	N-H Stretch	Secondary Amine
2850 - 2980	Medium-Strong	C-H Stretch	Aliphatic (Ethoxy group)
1600 - 1640	Strong	N-H Bend	Secondary Amine
1500 - 1530	Strong	Asymmetric NO ₂ Stretch	Nitro Group
1330 - 1370	Strong	Symmetric NO ₂ Stretch	Nitro Group
1250 - 1350	Strong	C-N Stretch	Aromatic Amine
1050 - 1150	Strong	C-O-C Stretch	Ether
700 - 800	Strong	C-H Bend (out-of-plane)	Aromatic Ring (ortho-disubstituted)

Predicted Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) of **N-(2-Ethoxyethyl)-2-nitroaniline** would likely result in a molecular ion peak and several characteristic fragment ions. The predicted data is outlined in Table 2. The molecular weight of **N-(2-Ethoxyethyl)-2-nitroaniline** is 196.21 g/mol .

Table 2: Predicted Mass Spectrometry Fragmentation for **N-(2-Ethoxyethyl)-2-nitroaniline**

m/z Ratio	Predicted Fragment Ion	Description
196	$[M]^+$	Molecular Ion
150	$[M - NO_2]^+$	Loss of a nitro group
136	$[M - C_2H_5O - H]^+$	Loss of an ethoxy group and a hydrogen atom
121	$[M - C_2H_5OCH_2CH_2]^+$	Cleavage of the N-alkyl bond
92	$[C_6H_6N]^+$	Fragment of the aniline ring
77	$[C_6H_5]^+$	Phenyl cation

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **N-(2-Ethoxyethyl)-2-nitroaniline**.

Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline

A general method for the synthesis of N-alkoxyalkyl-nitroanilines involves the nucleophilic substitution of a halogen on the nitroaromatic ring with the corresponding amino alcohol, followed by etherification, or directly by reacting the nitroaniline with a haloalkoxyalkane.

Materials:

- 2-Nitroaniline
- 2-Bromoethoxyethane
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 2-nitroaniline (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add 2-bromoethoxyethane (1.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography using a silica gel stationary phase and a hexane-ethyl acetate mobile phase.

FT-IR Spectroscopy

Instrumentation:

- Fourier-Transform Infrared Spectrometer

Procedure:

- Ensure the sample is dry and free of solvent.
- Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

- Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
- Record the spectrum over the range of 4000-400 cm^{-1} .
- Process the spectrum to identify the characteristic absorption peaks.

Mass Spectrometry

Instrumentation:

- Mass spectrometer with an Electron Ionization (EI) source.

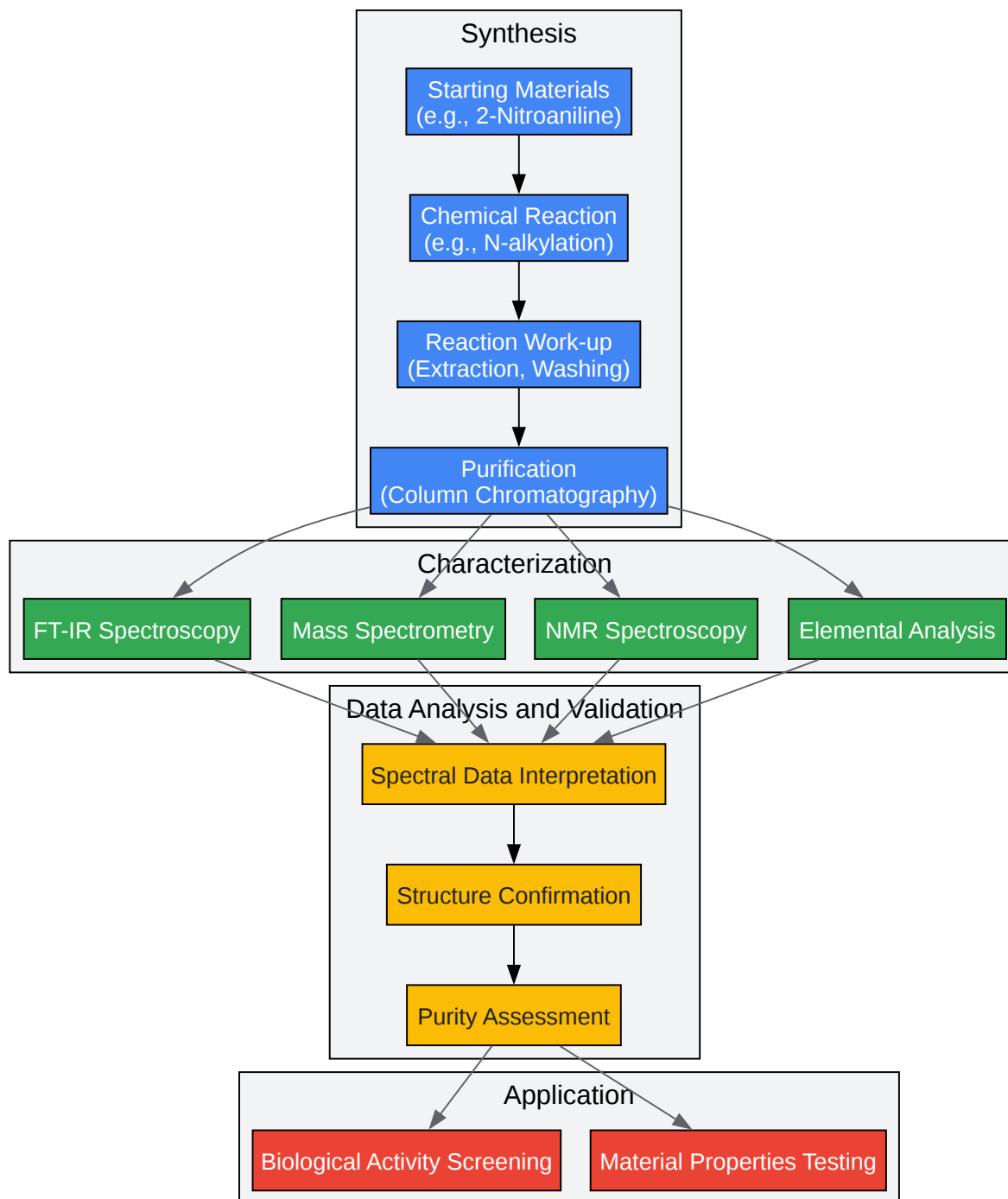
Procedure:

- Dissolve a small amount of the purified sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Acquire the mass spectrum in EI mode, typically at an ionization energy of 70 eV.
- Analyze the resulting spectrum to identify the molecular ion peak and the fragmentation pattern.

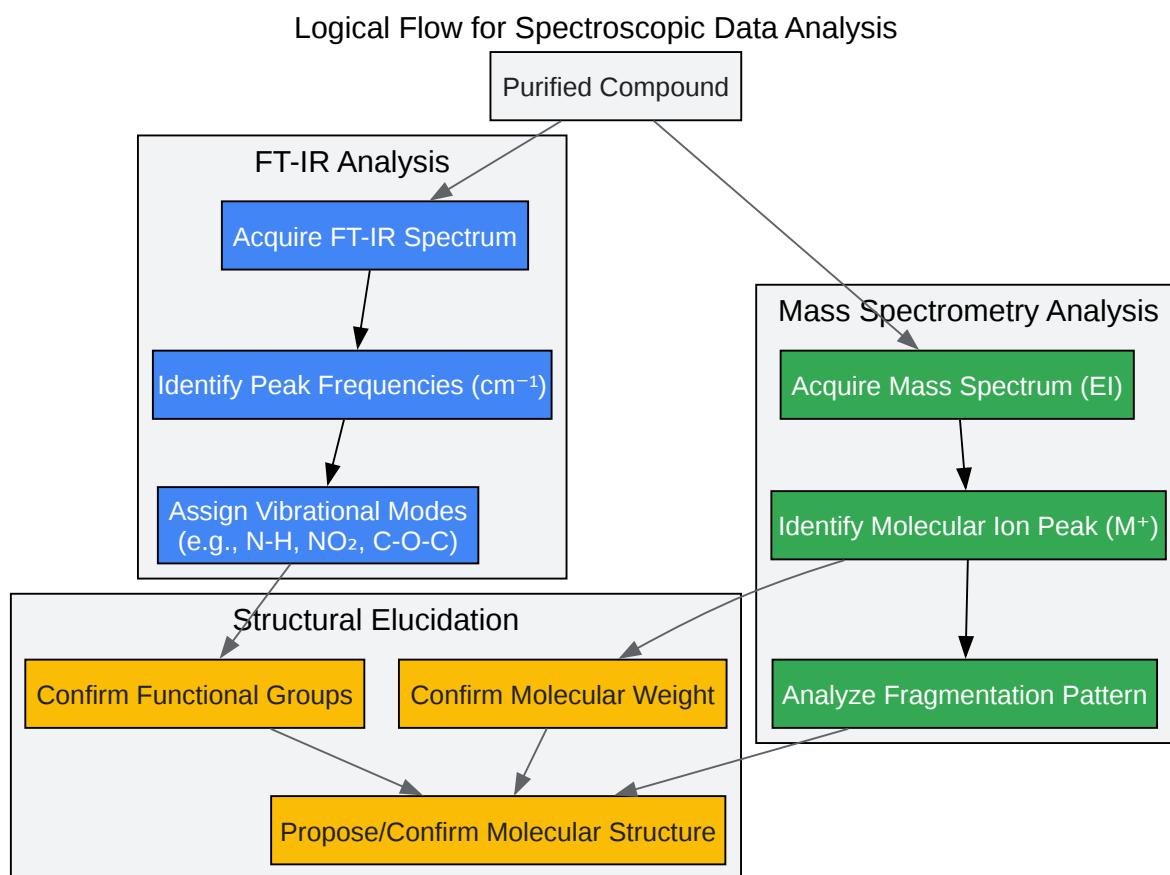
Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of a novel aniline derivative, a process central to drug discovery and materials science.

Workflow for Synthesis and Characterization of a Novel Aniline Derivative

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Caption: Synthesis and Characterization Workflow.



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Caption: Spectroscopic Data Analysis Flowchart.

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